molecular formula C23H16N2O4 B11577666 1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11577666
M. Wt: 384.4 g/mol
InChI Key: CAPFYEJVRDJLQO-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetically derived chemical scaffold of significant interest in medicinal chemistry and antibacterial research . This compound belongs to the class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are recognized as privileged structures in library design and drug discovery due to their potential for high structural diversity and favorable drug-like properties . The chromenopyrroledione core is a fused heterocyclic system that incorporates a pyrrole ring, a five-membered nitrogen-containing heterocycle with demonstrated biological relevance . Nitrogen heterocycles, particularly pyrrole, are valuable structural elements found in many FDA-approved antibacterial drugs and numerous natural products with potent biological activity, such as calcimycin and marinopyrroles . The presence of the pyrrole moiety can influence key physicochemical parameters, enabling interactions with biological targets and facilitating absorption . This compound serves as a versatile chemical building block for the rapid development of diversified libraries, supporting the discovery of new lead compounds . Its primary research value lies in its potential as a scaffold for creating novel antibacterial agents to address the growing threat of antibacterial resistance, including activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . Researchers can utilize this compound to explore new structure-activity relationships (SAR) and investigate mechanisms of action against a broad spectrum of bacterial targets. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C23H16N2O4

Molecular Weight

384.4 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-7-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H16N2O4/c1-13-8-9-17-16(11-13)21(27)19-20(14-5-4-6-15(26)12-14)25(23(28)22(19)29-17)18-7-2-3-10-24-18/h2-12,20,26H,1H3

InChI Key

CAPFYEJVRDJLQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC(=CC=C5)O

Origin of Product

United States

Preparation Methods

Reaction Components and Mechanism

The MCR strategy employs three components:

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1) : Serves as the chromene precursor with a reactive β-ketoester moiety.

  • 3-Hydroxybenzaldehyde (2) : Introduces the 3-hydroxyphenyl group at position 1 of the pyrrole ring.

  • 2-Aminopyridine (3) : Provides the pyridin-2-yl substituent at position 2 via nucleophilic addition.

The reaction proceeds through a cascade sequence:

  • Knoevenagel condensation between the aldehyde and β-ketoester forms a chromene intermediate.

  • Mannich-type cyclization with the amine generates the pyrrole ring.

  • Aromatization under acidic conditions yields the dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold.

Optimized Procedure

A representative protocol involves:

  • Dissolving 3-hydroxybenzaldehyde (0.01 mol) and 2-aminopyridine (0.01 mol) in dry ethanol (15 mL).

  • Adding methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (0.01 mol) and stirring at 40°C for 20 minutes.

  • Introducing acetic acid (1 mL) and refluxing at 80°C for 20 hours.

  • Cooling, filtering the precipitate, and recrystallizing from ethanol.

Yield : 70–85%.
Purity : >95% (HPLC).

Table 1. Substrate Scope and Yields for MCR Synthesis

Aldehyde ComponentAmine ComponentYield (%)Purity (%)
3-Hydroxybenzaldehyde2-Aminopyridine8296
4-Methylbenzaldehyde4-Methyl-2-aminopyridine7895
5-Bromo-2-hydroxybenzaldehyde2-Aminopyridine7594

Data adapted from.

Post-Synthetic Modification via Ring-Opening

Strategy for Functionalization

The 7-methyl group is introduced via Friedel-Crafts alkylation after MCR synthesis:

  • Reacting the parent chromeno[2,3-c]pyrrole with methyl iodide in the presence of AlCl₃.

  • Selectively functionalizing position 7 due to electronic activation by the adjacent carbonyl groups.

Key Steps and Conditions

  • Methylation :

    • Substrate: 1-(3-Hydroxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (1.0 equiv).

    • Reagents: Methyl iodide (1.2 equiv), AlCl₃ (0.1 equiv) in dichloromethane.

    • Conditions: 0°C to rt, 12 hours.

  • Workup : Quenching with ice-water, extracting with DCM, and column chromatography (hexane/EtOAc 3:1).

Yield : 65–72%.
Regioselectivity : >90% methylation at position 7.

Comparative Analysis of Methods

Efficiency and Limitations

  • MCR Approach :

    • Advantages : One-pot synthesis, high atom economy, scalability to gram quantities.

    • Limitations : Requires strict stoichiometric control to avoid byproducts.

  • Post-Synthetic Methylation :

    • Advantages : Enables late-stage diversification of the chromeno-pyrrole core.

    • Limitations : Moderate yields due to competing O-methylation.

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • δ 7.8–8.2 ppm (pyridinyl protons).

    • δ 6.7–7.3 ppm (3-hydroxyphenyl aromatic protons).

    • δ 2.4 ppm (7-methyl singlet).

  • IR : Strong absorptions at 1715 cm⁻¹ (C=O) and 1656 cm⁻¹ (conjugated carbonyl).

Industrial-Scale Considerations

Process Optimization

  • Solvent Selection : Ethanol outperforms DMF or THF in minimizing side reactions.

  • Catalysis : Acetic acid (1–5 mol%) enhances cyclization rates without requiring metal catalysts.

  • Crystallization : Ethanol/water mixtures achieve >98% recovery of pure product.

Environmental Impact

  • E-factor : 8.2 (kg waste/kg product), primarily from solvent use.

  • PMI (Process Mass Intensity) : 12.5, reducible via solvent recycling .

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxyphenyl)-7-methyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1-(3-hydroxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antimicrobial activity. For instance, several pyrrole-containing compounds have shown efficacy against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 5 µM reported for some derivatives . This suggests a promising avenue for developing new antituberculosis agents.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have indicated that certain pyrrole derivatives can inhibit receptor tyrosine kinases involved in cancer progression. The presence of hydroxyl and pyridinyl groups may enhance the compound's interaction with biological targets associated with tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Modifications at the hydroxyl and methyl positions have been shown to influence the compound's biological activity significantly. For example, variations in substituents on the aromatic rings can lead to enhanced potency against specific pathogens or cancer cell lines .

Case Study 1: Antitubercular Activity

A series of synthesized derivatives were evaluated for their antitubercular activity against Mycobacterium tuberculosis. The study found that compounds with specific substitutions at the pyrrole and chromene moieties exhibited remarkable potency. One derivative demonstrated an MIC of 5 µM, indicating its potential as a lead compound for further development in treating tuberculosis .

Case Study 2: Anticancer Screening

In a separate study focusing on cancer cell lines, several derivatives of this compound were tested for their ability to inhibit cell proliferation. Compounds with a hydroxyl group at the ortho position relative to the chromene structure showed significant cytotoxic effects against breast cancer cells (MCF-7), suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 1-(3-hydroxyphenyl)-7-methyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class allows for systematic comparisons with analogs. Below is a detailed analysis:

Substituent Variations at Position 1

  • 1-(4-Fluorophenyl) derivative (): The 4-fluorophenyl substituent provides electron-withdrawing effects, increasing lipophilicity and metabolic stability compared to the hydroxyl group. This substitution is common in drug design to modulate pharmacokinetics .
  • 1-(3-Nitrophenyl) derivative (): The nitro group is strongly electron-withdrawing, which may reduce solubility but improve electrophilic reactivity. Such derivatives are often intermediates for further functionalization .

Substituent Variations at Position 2

  • 2-(Pyridin-2-yl) derivative (Target Compound) : The pyridine ring contributes to aromatic stacking and metal coordination, relevant in catalysis or receptor binding.
  • 2-Allyl derivative (): The allyl group offers sites for further chemical modifications (e.g., via click chemistry), enabling diversification of the core structure .

Substituent Variations at Position 7

  • 7-Methyl derivative (Target Compound) : Methyl groups generally enhance steric bulk without significantly altering electronic properties, favoring crystallinity and stability.
  • 7-Chloro derivative (): Chlorine increases molecular weight and lipophilicity, which may enhance bioavailability but pose toxicity risks .

Core Structure Modifications

  • Dihydropyrano[2,3-c]pyrrole-4,7-diones (, Ref 30): These analogs replace the chromene ring with a pyran system, altering ring strain and conjugation patterns. Such changes can impact optical properties and reactivity .

Comparative Data Table

Compound Name Position 1 Substituent Position 2 Substituent Position 7 Substituent Melting Point (°C) Yield (%) Key Spectral Data (IR, C=O stretches)
Target Compound 3-Hydroxyphenyl Pyridin-2-yl Methyl Not reported Not reported 1709, 1652 cm⁻¹ ()
1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-2-pyridinyl)-... 4-Fluorophenyl 4-Methylpyridin-2-yl Methyl Not reported Not reported Not reported
2-Allyl-1-(4-ethylphenyl)-7-methyl-... 4-Ethylphenyl Allyl Methyl 235–237 43 1709, 1652 cm⁻¹
7-Chloro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-... 3-Nitrophenyl 4-Methylpyridin-2-yl Chloro Not reported Not reported Not reported

Biological Activity

1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the condensation of various precursors under controlled conditions. Recent studies have reported success rates exceeding 90% for similar compounds in this class, indicating robust synthetic methodologies .

Anticancer Properties

Recent investigations into the biological activity of this compound have revealed significant anticancer properties . In vitro studies have shown that it exhibits antiproliferative effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 44.63 μM against melanoma cells (SH-4), indicating its potential as a therapeutic agent in oncology .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)Selectivity Index
Melanoma (SH-4)44.633.83
Keratinocytes (HaCaT)>100N/A

The mechanism by which this compound exerts its anticancer effects appears to involve induction of apoptosis and cell cycle arrest in the S phase. This was demonstrated through assays that measured cell viability and apoptosis markers in treated cells .

Antioxidant Activity

Additionally, compounds within the chromeno[2,3-c]pyrrole class have been noted for their antioxidant properties . These properties are crucial for mitigating oxidative stress-related damage in cells, which can contribute to cancer progression and other diseases .

Case Studies

A notable case study involved the evaluation of several derivatives of chromeno[2,3-c]pyrrole compounds. The results indicated that modifications to the structure significantly influenced both the potency and selectivity against cancer cell lines. For example, derivatives with hydroxyl substitutions showed enhanced activity compared to their non-hydroxylated counterparts .

Table 2: Comparison of Biological Activity Among Chromeno[2,3-c]pyrrole Derivatives

Compound StructureIC50 (μM)Observed Activity
Hydroxylated Derivative30.12High antiproliferative
Non-hydroxylated Derivative75.45Moderate antiproliferative

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can purity be optimized?

The compound is synthesized via multicomponent reactions (MCRs) combining substituted phenols, pyrroles, and aldehydes in a one-pot protocol. Key steps include:

  • Chromene framework assembly : Initiated by condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with aryl aldehydes.
  • Pyrrole integration : Reaction with primary amines (e.g., pyridin-2-yl derivatives) under mild conditions (room temperature to 80°C) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures yields >90% purity.
    Optimization : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to minimize side reactions. Monitor intermediates via TLC and adjust stoichiometry (e.g., 1:1.2:1 ratio for phenol:aldehyde:amine) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., 3-hydroxyphenyl protons at δ 6.8–7.2 ppm; pyridine protons at δ 8.1–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 443.2 for [M+H]+^+).
  • Thermal Analysis : DSC reveals decomposition onset at ~220°C, indicating thermal stability for biological assays .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 1–100 µM concentrations.
  • Targeted assays : Evaluate kinase inhibition (e.g., EGFR or CDK2) via fluorescence polarization .
  • Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. What methodologies resolve contradictions in biological activity data across different studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation time, serum-free media) to isolate compound effects .
  • Metabolite profiling : Use LC-MS to detect degradation products that may skew activity .
  • Cross-model comparison : Compare results in 2D vs. 3D cell cultures or patient-derived organoids to assess context-dependent efficacy .

Q. How can reaction conditions be optimized for scalable synthesis of derivatives?

  • DoE (Design of Experiments) : Apply factorial design to variables (temperature, solvent, catalyst). For example:

    VariableRange TestedOptimal Condition
    Temperature25°C–100°C60°C
    SolventTHF, DMF, EtOHDMF
    Catalystp-TsOH, Nonep-TsOH (5 mol%)
    This reduces trials by 40% while maximizing yield (82% vs. initial 65%) .
  • Flow chemistry : Continuous flow reactors enhance reproducibility for gram-scale synthesis .

Q. What computational tools predict reactivity and guide derivative design?

  • Reaction path search : Quantum mechanical calculations (DFT) model transition states for regioselective substitutions (e.g., para vs. meta hydroxylation) .
  • Machine learning : Train models on existing libraries (223 derivatives) to prioritize substituents (e.g., electron-withdrawing groups enhance electrophilic reactivity) .

Q. How are compound libraries diversified for structure-activity relationship (SAR) studies?

  • Core modification : Replace pyridin-2-yl with quinoline or isoquinoline moieties to alter π-π stacking .
  • Substituent variation : Introduce halogens (Cl, Br) at the 7-methyl position to modulate lipophilicity (logP 2.1 → 3.4) .
  • Biological evaluation : Screen libraries against multiple targets (e.g., kinases, GPCRs) to identify polypharmacological potential .

Data Contradiction Analysis

Example : Discrepancies in reported IC50_{50} values for kinase inhibition.

  • Root cause : Variations in assay pH (7.4 vs. 6.8) alter protonation states of the pyridine nitrogen, affecting binding .
  • Resolution : Standardize buffer conditions and validate with isothermal titration calorimetry (ITC) to measure binding constants .

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